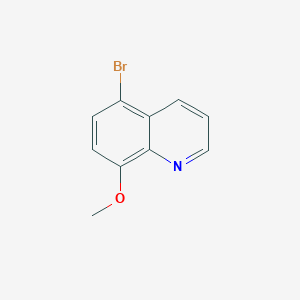
5-Bromo-8-methoxyquinoline
Vue d'ensemble
Description
5-Bromo-8-methoxyquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-methoxyquinoline typically involves the bromination of 8-methoxyquinoline. A common method includes the addition of bromine to 8-methoxyquinoline in the presence of a solvent such as chloroform or dichloromethane. The reaction is carried out at ambient temperature and in the dark to prevent side reactions. The bromination process yields this compound as the sole product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides or other oxidized derivatives.
Reduction Products: Reduced quinoline derivatives with altered electronic properties.
Applications De Recherche Scientifique
5-Bromo-8-methoxyquinoline has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of novel materials and as a building block for various chemical products.
Mécanisme D'action
The mechanism of action of 5-Bromo-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . This inhibition can result in the suppression of cancer cell growth and proliferation.
Comparaison Avec Des Composés Similaires
- 5-Bromo-8-hydroxyquinoline
- 5-Bromo-8-aminoquinoline
- 7-Bromo-8-methoxyquinoline
Comparison: 5-Bromo-8-methoxyquinoline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. Compared to 5-Bromo-8-hydroxyquinoline and 5-Bromo-8-aminoquinoline, the methoxy group in this compound enhances its lipophilicity and membrane permeability, potentially increasing its efficacy in biological systems .
Propriétés
IUPAC Name |
5-bromo-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQISUREPLHYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405813 | |
| Record name | 5-bromo-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10522-47-1 | |
| Record name | 5-bromo-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 5-Bromo-8-methoxyquinoline?
A1: this compound can be synthesized through the bromination of 8-methoxyquinoline. [, ] This reaction typically results in the selective bromination at the 5-position, yielding this compound as the major product. [] Other synthetic approaches involve using this compound as a starting material and further functionalizing it through coupling reactions, such as the Suzuki-Miyaura coupling. [] This allows for the introduction of aryl substituents at the 5-position, expanding the structural diversity of derivatives accessible from this key intermediate. []
Q2: Has this compound demonstrated any potential in anticancer studies?
A2: While this compound itself has not been extensively studied for anticancer activity, closely related derivatives, particularly azacoumarin-3-carboxylic acids incorporating the this compound moiety, have shown promising results. [] These compounds, synthesized from this compound, were tested against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines and demonstrated notable cytotoxic activity. [] This suggests that further exploration of this compound derivatives, particularly in the context of azacoumarin-based structures, could yield valuable insights for anticancer drug development.
Q3: Beyond anticancer potential, are there other applications for this compound and its derivatives?
A3: Yes, this compound serves as a versatile building block in organic synthesis. Notably, it acts as a key intermediate in the preparation of 7H-pyrido[2,3-c]carbazoles. [] This synthesis involves a multi-step sequence that includes a coupling reaction followed by an azide cyclization, showcasing the utility of this compound in constructing more complex heterocyclic systems with potential biological activities. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B186622.png)
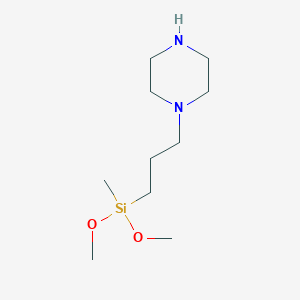
![1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B186628.png)
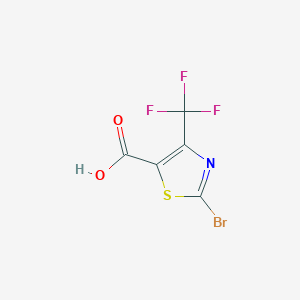
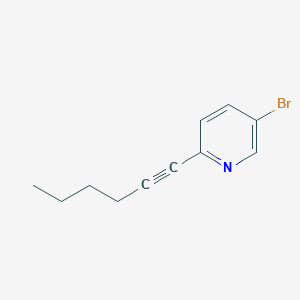
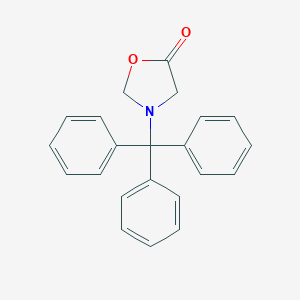
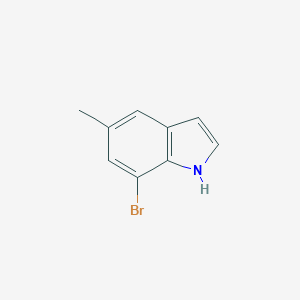
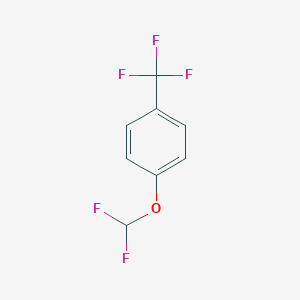
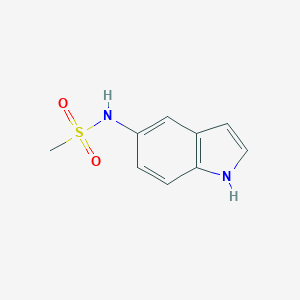
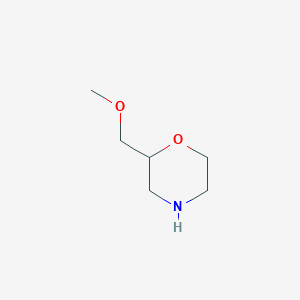
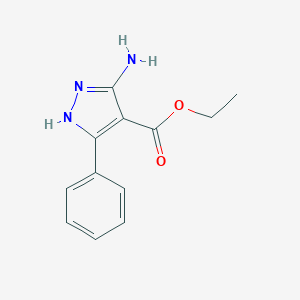
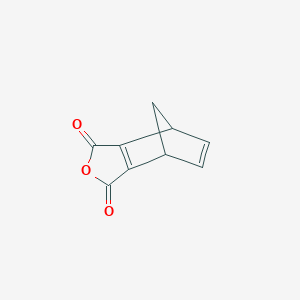
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B186652.png)

